molecular formula C23H30N2O4S B2609607 5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester CAS No. 887901-12-4

5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester

Cat. No. B2609607
CAS RN: 887901-12-4
M. Wt: 430.56
InChI Key: RGCGPFQSEOUBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,7,7-tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester is a thienopyridine.

Scientific Research Applications

Cystic Fibrosis Treatment

This compound has been identified as a potential potentiator for treating Cystic Fibrosis . It can open Class III mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels to a significant extent, which is crucial for the effective treatment of this genetic disorder .

Organic Synthesis Intermediate

The compound serves as an intermediate in organic synthesis . It’s involved in the synthesis of complex molecules and can undergo various chemical transformations, making it valuable for creating a wide range of chemical entities .

Drug Development

Due to its structural complexity and functional groups, it can be used in drug development . Its molecular framework allows for the creation of novel pharmacophores, which are essential for the discovery of new drugs .

Enzyme Inhibition

The compound’s unique structure enables it to act as an enzyme inhibitor . This application is particularly important in the development of treatments for diseases where enzyme activity needs to be regulated or inhibited .

Fluorescent Probes

It has potential use as a fluorescent probe . The compound can be designed to bind to specific biological targets, emitting fluorescence upon binding, which is useful for imaging and diagnostic purposes .

Stimulus-Responsive Drug Carriers

The compound can be utilized in the construction of stimulus-responsive drug carriers . These carriers can load and release drugs in response to specific biological stimuli, improving targeted drug delivery and reducing side effects .

properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-13(2)29-15-10-8-14(9-11-15)19(26)24-20-17(21(27)28-7)16-12-22(3,4)25-23(5,6)18(16)30-20/h8-11,13,25H,12H2,1-7H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCGPFQSEOUBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 5
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 6
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester

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